molecular formula C14H8Na2O8S2 B13132313 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonicacid,disodiumsalt

9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonicacid,disodiumsalt

Cat. No.: B13132313
M. Wt: 414.3 g/mol
InChI Key: XGIUVUYQBMISOE-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid, disodium salt (CAS Number: 84-48-0) is a chemical compound with the molecular formula C14H8O5S. It belongs to the anthraquinone family and contains two sulfonic acid groups. The compound is typically found as a green solid .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves reacting 1-aminoanthraquinone with o-toluoyl chloride (2-methylbenzoyl chloride) under standard amide formation conditions. This reaction yields the desired N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in high yield .

Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available. it can be synthesized in the laboratory using the above synthetic route.

Chemical Reactions Analysis

9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid can undergo various chemical reactions:

    Oxidation: It may participate in oxidation reactions due to the presence of carbonyl groups.

    Reduction: Reduction of the carbonyl groups can yield the corresponding dihydroanthracene derivatives.

    Substitution: The sulfonic acid groups make it susceptible to substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May have pharmaceutical applications.

    Industry: Employed in dye synthesis and other chemical processes.

Mechanism of Action

The exact mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its disulfonic acid functionality. Similar compounds include anthraquinone derivatives like sodium anthraquinone-2-sulfonate and 1-aminoanthraquinone-2-sulfonic acid .

Remember that this information is based on available literature, and further research may reveal additional insights

Properties

Molecular Formula

C14H8Na2O8S2

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;

InChI Key

XGIUVUYQBMISOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

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